tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
Overview
Description
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate: is a chemical compound with the molecular formula C12H16FNO2 It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(4-fluoro-3-trifluoromethylphenyl)-2-oxoethyl]carbamate: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
tert-Butyl N-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]carbamate: The presence of a chloro group instead of a fluoro group can affect the compound’s reactivity and interactions with molecular targets.
tert-Butyl N-[2-(4-fluoro-3-methoxyphenyl)-2-oxoethyl]carbamate: The methoxy group introduces different electronic and steric effects compared to the methyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-10(5-6-11(9)15)12(17)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDKBRRCQJMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CNC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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